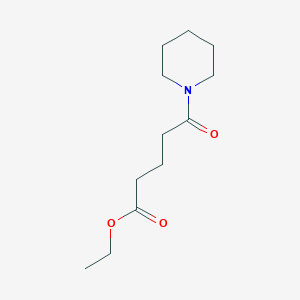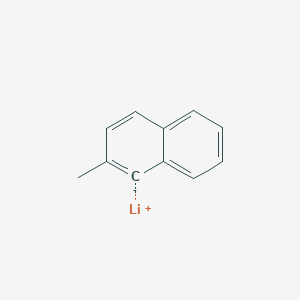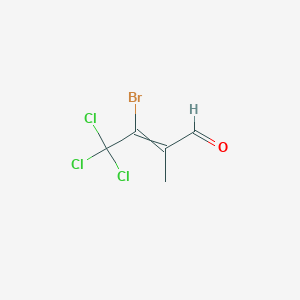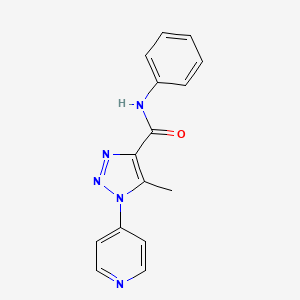
5-Hydroxy-7,11-dimethyldodec-10-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7,11-dimethyldodec-10-en-3-one: is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: The initial step involves constructing the carbon skeleton through a series of reactions such as aldol condensation or Grignard reactions.
Introduction of Functional Groups: The hydroxyl group and double bond are introduced through specific reactions like hydroboration-oxidation or Wittig reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-7,11-dimethyldodec-10-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-7,11-dimethyldodec-10-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: The compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
5-Hydroxy-7,11-dimethyldodec-10-en-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 5-Hydroxy-7,11-dimethyldodec-10-en-2-one and 5-Hydroxy-7,11-dimethyldodec-10-en-4-one share similar structures but differ in the position of functional groups.
Uniqueness: The specific arrangement of functional groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Número CAS |
68922-12-3 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
5-hydroxy-7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)10-14(16)9-12(4)8-6-7-11(2)3/h7,12,14,16H,5-6,8-10H2,1-4H3 |
Clave InChI |
LZCOUZAIBZKDOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(CC(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)


methanone](/img/structure/B14478221.png)


![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)



![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
